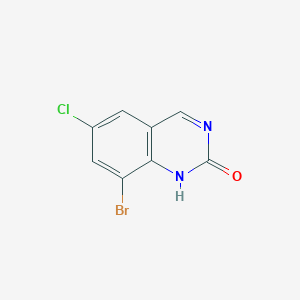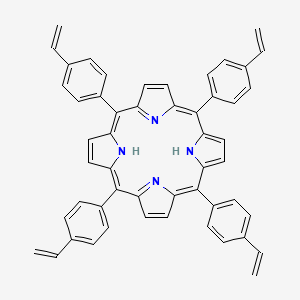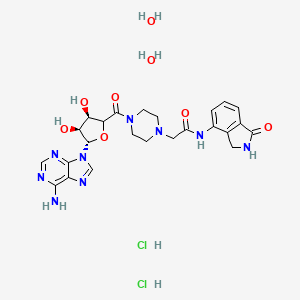
Boc-D-threo-3-(4-chlorophenyl)serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-D-threo-3-(4-chlorophenyl)serine: is a chemical compound with the molecular formula C14H18ClNO5 and a molecular weight of 315.75. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a D-threo configuration, and a 4-chlorophenyl group attached to the serine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Boc-D-threo-3-(4-chlorophenyl)serine are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Boc-D-threo-3-(4-chlorophenyl)serine can undergo oxidation reactions, particularly at the hydroxyl group of the serine moiety.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the serine backbone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce new functional groups to the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-D-threo-3-(4-chlorophenyl)serine is used as a building block in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a useful tool in understanding protein structure and function .
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of peptide-based drugs. Its incorporation into peptide sequences can enhance the stability and bioavailability of potential therapeutics .
Industry: In industrial applications, this compound is used in the production of specialized chemicals and materials. Its role in the synthesis of high-value peptides and proteins makes it an important component in the biotechnology sector .
Wirkmechanismus
The mechanism of action of Boc-D-threo-3-(4-chlorophenyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the serine hydroxyl group, allowing for selective reactions at other sites. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Boc-L-threo-3-(4-chlorophenyl)serine: Similar in structure but with an L-threo configuration.
Boc-D-threo-3-(4-fluorophenyl)serine: Contains a fluorine atom instead of chlorine.
Boc-D-threo-3-(4-bromophenyl)serine: Contains a bromine atom instead of chlorine.
Uniqueness: Boc-D-threo-3-(4-chlorophenyl)serine is unique due to its specific D-threo configuration and the presence of a 4-chlorophenyl group. These features confer distinct chemical and biological properties, making it valuable in research and industrial applications .
Eigenschaften
Molekularformel |
C14H18ClNO5 |
|---|---|
Molekulargewicht |
315.75 g/mol |
IUPAC-Name |
(2R,3S)-3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11+/m1/s1 |
InChI-Schlüssel |
UOIXOTOBWPXEFC-MNOVXSKESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)Cl)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


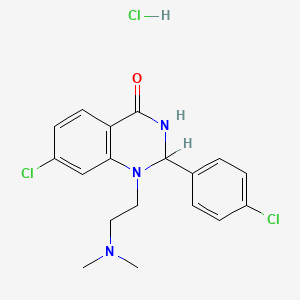

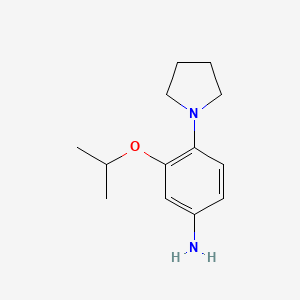
![2-[2-[2-[6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-2H-benzo[e]indol-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13727349.png)
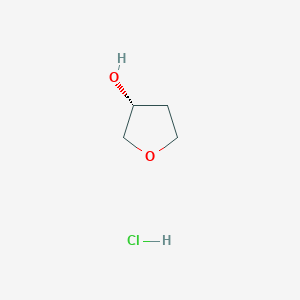

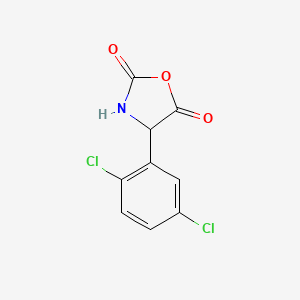


![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
